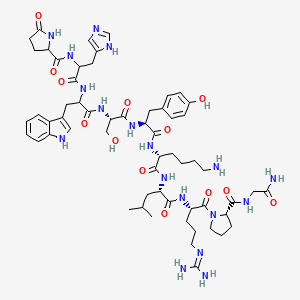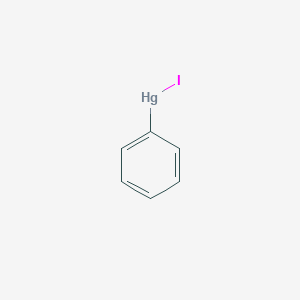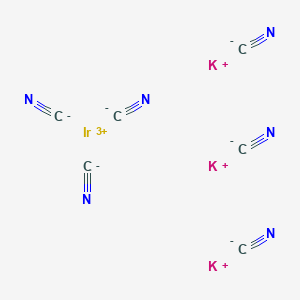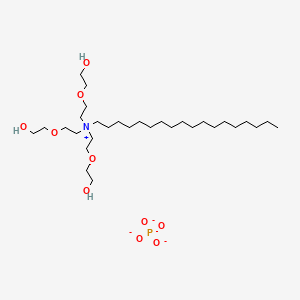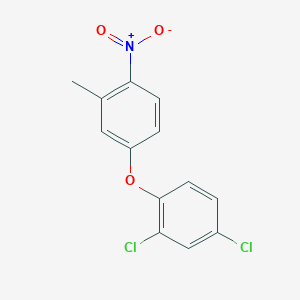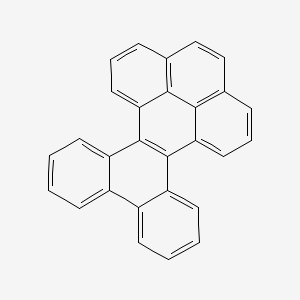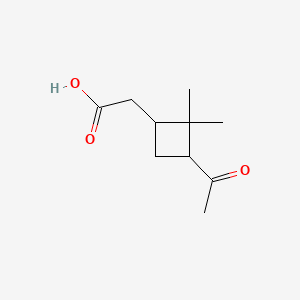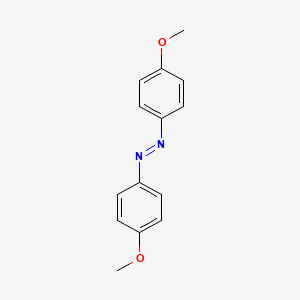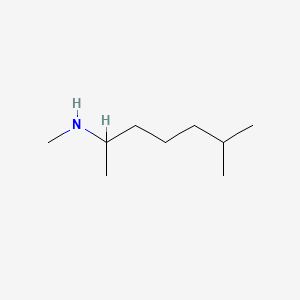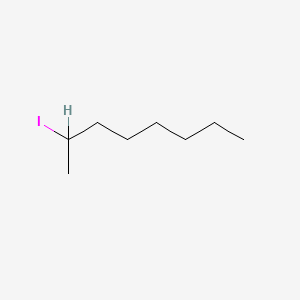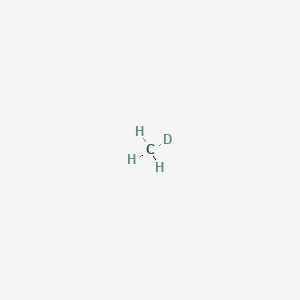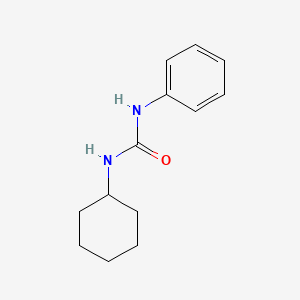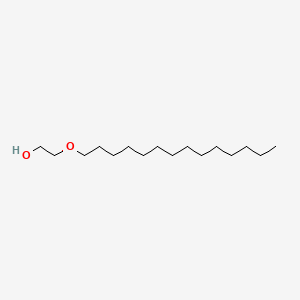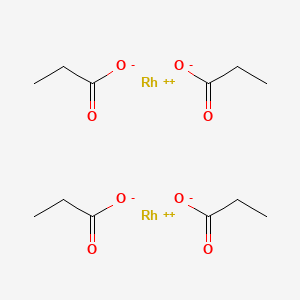
Rhodium(II) propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rhodium(II) propionate is a coordination compound featuring rhodium in the +2 oxidation state, coordinated with propionate ligands This compound belongs to the class of rhodium carboxylates, which are known for their distinctive paddlewheel structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rhodium(II) propionate can be synthesized through the reaction of rhodium(III) chloride with propionic acid under controlled conditions. The general procedure involves dissolving rhodium(III) chloride in water, followed by the addition of propionic acid. The mixture is then heated to facilitate the reduction of rhodium(III) to rhodium(II) and the formation of the propionate complex. The reaction can be represented as follows:
RhCl3+3CH3CH2COOH→Rh2(CH3CH2COO)4+2HCl+H2O
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Techniques such as recrystallization and solvent extraction are commonly employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions: Rhodium(II) propionate is known to undergo various types of chemical reactions, including:
Oxidation: Rhodium(II) can be oxidized to rhodium(III) under certain conditions.
Reduction: It can also be reduced back to rhodium(0) in the presence of strong reducing agents.
Substitution: The propionate ligands can be substituted with other ligands, such as acetate or butyrate, through ligand exchange reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other carboxylic acids under mild heating conditions.
Major Products Formed:
Oxidation: Rhodium(III) complexes.
Reduction: Rhodium(0) complexes.
Substitution: Rhodium(II) complexes with different carboxylate ligands.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of rhodium(II) propionate involves its interaction with biological molecules, particularly enzymes and DNA. The compound can bind to the active sites of enzymes, leading to irreversible inhibition. This is particularly effective against enzymes with essential sulfhydryl groups . In cancer cells, this compound can interact with DNA, leading to the inhibition of DNA replication and cell death .
Comparaison Avec Des Composés Similaires
- Rhodium(II) acetate
- Rhodium(II) butyrate
- Rhodium(II) methoxyacetate
Comparison: Rhodium(II) propionate is unique among rhodium carboxylates due to its specific ligand structure, which influences its reactivity and selectivity. Compared to rhodium(II) acetate, this compound has shown higher cytotoxicity and enzyme inhibition potential . Rhodium(II) butyrate and methoxyacetate, while similar in structure, exhibit different reactivity profiles and biological activities .
Propriétés
Numéro CAS |
31126-81-5 |
|---|---|
Formule moléculaire |
C12H20O8Rh2 |
Poids moléculaire |
498.09 g/mol |
Nom IUPAC |
propanoate;rhodium(2+) |
InChI |
InChI=1S/4C3H6O2.2Rh/c4*1-2-3(4)5;;/h4*2H2,1H3,(H,4,5);;/q;;;;2*+2/p-4 |
Clé InChI |
FPZUXFCJJLUGLA-UHFFFAOYSA-J |
SMILES |
CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Rh+2].[Rh+2] |
SMILES canonique |
CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].CCC(=O)[O-].[Rh+2].[Rh+2] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


